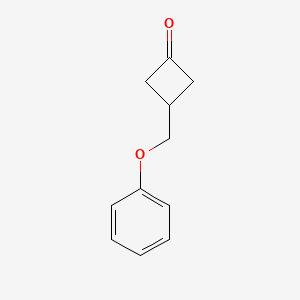
3-(Phenoxymethyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenoxymethyl)cyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones It is characterized by a cyclobutane ring substituted with a phenoxymethyl group at the third position and a ketone group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenoxymethyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction of terminal alkenes with allenoates, which enables the rapid synthesis of substituted cyclobutanes under simple and robust reaction conditions . Another method involves the palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides, providing structurally diversified products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Phenoxymethyl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
3-(Phenoxymethyl)cyclobutan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenoxymethyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound with a cyclobutane ring and a ketone group.
3-(Benzyloxy)cyclobutan-1-one: A similar compound with a benzyloxy group instead of a phenoxymethyl group.
3-(Phenoxymethyl)cyclobutan-1-amine: A related compound with an amine group instead of a ketone group.
Uniqueness
3-(Phenoxymethyl)cyclobutan-1-one is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
160002-80-2 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(phenoxymethyl)cyclobutan-1-one |
InChI |
InChI=1S/C11H12O2/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11/h1-5,9H,6-8H2 |
InChI Key |
YSZNYLJPQACBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















